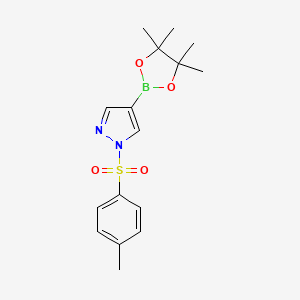
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a tosyl group and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrazole with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Dioxaborolane Moiety: The final step involves the borylation of the pyrazole ring using a dioxaborolane reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group acts as a leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
Arylboronic Acids: Formed through Suzuki-Miyaura coupling reactions.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
科学研究应用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety allows for efficient borylation, while the tosyl group facilitates substitution reactions. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole is unique due to the presence of both a tosyl group and a dioxaborolane moiety. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
生物活性
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and potential therapeutic applications.
Molecular Formula: C13H17B\O4N\
Molecular Weight: 263.09 g/mol
CAS Number: 269410-08-4
The biological activity of this compound is largely attributed to its boron-containing structure, which is known to interact with various biological targets. Boron compounds have been shown to exhibit unique properties such as enzyme inhibition and modulation of cellular processes. Specifically, the dioxaborolane moiety can form stable complexes with hydroxyl groups in biomolecules, potentially influencing signaling pathways and enzyme activities.
Anticancer Activity
Research has indicated that boron-containing compounds can exhibit significant anticancer properties. In a study investigating various boronic acid derivatives, it was found that compounds similar to this compound demonstrated selective cytotoxicity against cancer cell lines. The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. A study evaluated the antibacterial effects of several boronates against Gram-positive and Gram-negative bacteria. Compounds with similar structural features showed inhibition of bacterial growth by disrupting cell wall synthesis .
Neuroprotective Effects
There is emerging evidence that boron compounds can cross the blood-brain barrier and exhibit neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, boron derivatives have been shown to reduce neuroinflammation and improve cognitive function . The specific role of this compound in these contexts requires further investigation.
Case Studies
Toxicological Profile
The toxicological data for this compound is limited. However, safety data sheets indicate that while acute toxicity studies are lacking, the compound does not contain known carcinogens or endocrine disruptors . Long-term exposure studies are necessary to fully understand the safety profile.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4S/c1-12-6-8-14(9-7-12)24(20,21)19-11-13(10-18-19)17-22-15(2,3)16(4,5)23-17/h6-11H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSMPPRQCGVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














